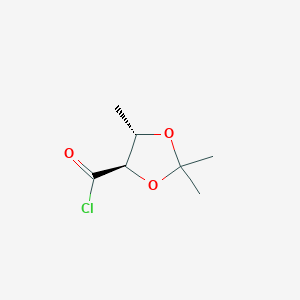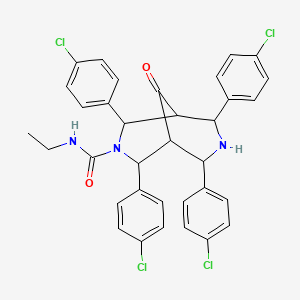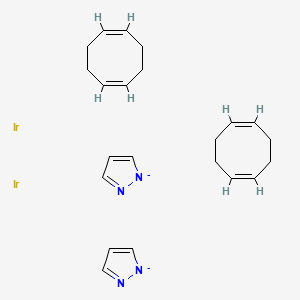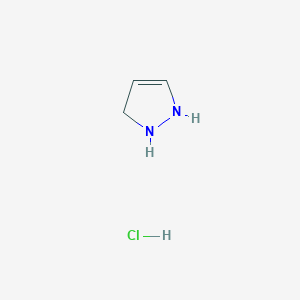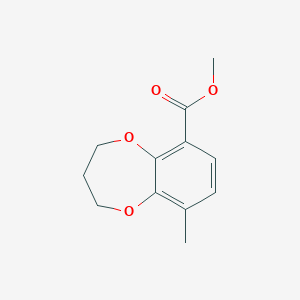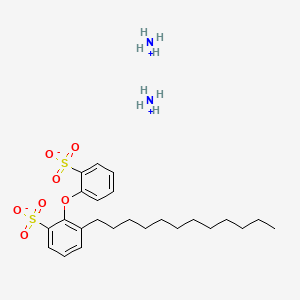
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is an organosulfur compound with the molecular formula C24H34O7S2.2H3N. It is a derivative of benzenesulfonic acid, where a dodecyl group and a sulfophenoxy group are attached to the benzene ring. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water, making it useful in various industrial and cleaning applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt typically involves the sulfonation of dodecylbenzene. The process begins with the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure complete sulfonation without over-sulfonation, which can lead to undesirable by-products.
Industrial Production Methods
In industrial settings, the sulfonation reaction is followed by neutralization with ammonia to form the diammonium salt. The product is then purified through various methods, including filtration and crystallization, to obtain the final compound in a high-purity form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts the interactions between hydrophobic molecules, leading to their dispersion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl benzenesulfonic acid, sodium salt: Similar surfactant properties but different counterion.
Benzenesulfonic acid, sodium salt: Lacks the dodecyl group, resulting in different surfactant behavior.
p-Toluenesulfonic acid: Similar sulfonic acid group but different alkyl substituent.
Uniqueness
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is unique due to its combination of a dodecyl group and a sulfophenoxy group, which enhances its surfactant properties compared to simpler sulfonic acid derivatives. The diammonium salt form also provides better solubility and stability in aqueous solutions .
Propriétés
Numéro CAS |
67968-24-5 |
|---|---|
Formule moléculaire |
C24H34O7S2.2H3N C24H40N2O7S2 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
Clé InChI |
KIOKXVASDICNIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


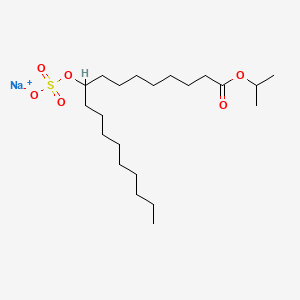
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
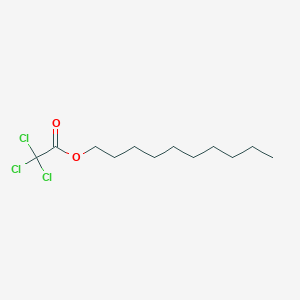
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
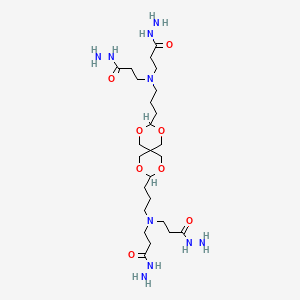
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
